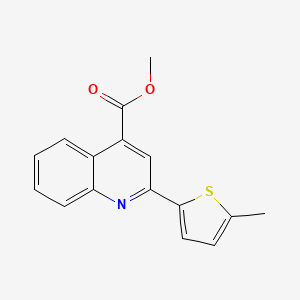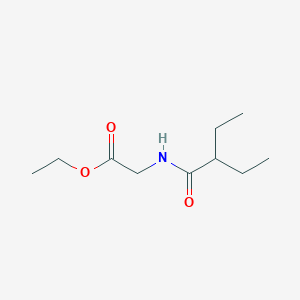![molecular formula C20H24BrNO2 B5111680 4-[(4-benzyl-1-piperidinyl)methyl]-2-bromo-6-methoxyphenol](/img/structure/B5111680.png)
4-[(4-benzyl-1-piperidinyl)methyl]-2-bromo-6-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-benzyl-1-piperidinyl)methyl]-2-bromo-6-methoxyphenol, also known as JZL184, is a selective inhibitor of monoacylglycerol lipase (MAGL). MAGL is an enzyme that breaks down the endocannabinoid 2-arachidonoylglycerol (2-AG), which regulates various physiological processes such as pain, inflammation, and appetite. JZL184 has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
4-[(4-benzyl-1-piperidinyl)methyl]-2-bromo-6-methoxyphenol works by inhibiting the activity of MAGL, which leads to an increase in the levels of 2-AG. The elevated levels of 2-AG then activate cannabinoid receptors, which regulate various physiological processes. 4-[(4-benzyl-1-piperidinyl)methyl]-2-bromo-6-methoxyphenol is highly selective for MAGL and does not affect other enzymes that break down endocannabinoids.
Biochemical and Physiological Effects:
4-[(4-benzyl-1-piperidinyl)methyl]-2-bromo-6-methoxyphenol has been shown to have several biochemical and physiological effects. It has been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In addition, 4-[(4-benzyl-1-piperidinyl)methyl]-2-bromo-6-methoxyphenol has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(4-benzyl-1-piperidinyl)methyl]-2-bromo-6-methoxyphenol has several advantages for lab experiments. It is highly selective for MAGL and does not affect other enzymes that break down endocannabinoids. It is also stable and can be easily synthesized in large quantities. However, 4-[(4-benzyl-1-piperidinyl)methyl]-2-bromo-6-methoxyphenol has some limitations. It is not very soluble in water and requires the use of organic solvents for administration. It also has a short half-life in vivo, which limits its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 4-[(4-benzyl-1-piperidinyl)methyl]-2-bromo-6-methoxyphenol. One direction is to investigate its potential therapeutic applications in other diseases, such as multiple sclerosis and epilepsy. Another direction is to develop more potent and selective MAGL inhibitors that have better pharmacokinetic properties. Finally, it is important to understand the long-term effects of 4-[(4-benzyl-1-piperidinyl)methyl]-2-bromo-6-methoxyphenol on the endocannabinoid system and other physiological processes.
Métodos De Síntesis
4-[(4-benzyl-1-piperidinyl)methyl]-2-bromo-6-methoxyphenol can be synthesized through a multi-step process starting from 2-bromo-4-methoxyphenol and benzylpiperidine. The intermediate products are purified through column chromatography and characterized by NMR and mass spectrometry. The final product is obtained through recrystallization and has a purity of over 99%.
Aplicaciones Científicas De Investigación
4-[(4-benzyl-1-piperidinyl)methyl]-2-bromo-6-methoxyphenol has been widely used in scientific research to investigate the role of MAGL and 2-AG in various physiological and pathological conditions. It has been shown to have therapeutic potential in several diseases, including pain, anxiety, depression, and cancer.
Propiedades
IUPAC Name |
4-[(4-benzylpiperidin-1-yl)methyl]-2-bromo-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO2/c1-24-19-13-17(12-18(21)20(19)23)14-22-9-7-16(8-10-22)11-15-5-3-2-4-6-15/h2-6,12-13,16,23H,7-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMIRXCJDCZRHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN2CCC(CC2)CC3=CC=CC=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Benzyl-1-piperidinyl)methyl]-2-bromo-6-methoxyphenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5111611.png)

![1-(1-cyclopentyl-4-piperidinyl)-N-[5-methyl-2-(1H-pyrazol-1-yl)benzyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5111617.png)
![2-(3,4-dimethoxybenzyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5111618.png)



![11-[4-(diethylamino)phenyl]-3-(2-furyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5111643.png)
![ethyl (5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5111654.png)



![1-methyl-5-[(5-methyl-2-thienyl)methylene]-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5111708.png)